molecular formula C15H22N4 B5327957 2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B5327957
M. Wt: 258.36 g/mol
InChI Key: SVGRTZKXZKIOTM-BETUJISGSA-N
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Description

2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex organic compound with a unique structure that combines elements of isoindoline and pyrazolopyrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline and pyrazolopyrazine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine stands out due to its unique combination of isoindoline and pyrazolopyrazine structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4/c1-2-4-13-10-18(9-12(13)3-1)11-14-7-15-8-16-5-6-19(15)17-14/h1-2,7,12-13,16H,3-6,8-11H2/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGRTZKXZKIOTM-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)CN3CC4CC=CCC4C3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=CC(=N2)CN3C[C@H]4CC=CC[C@H]4C3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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